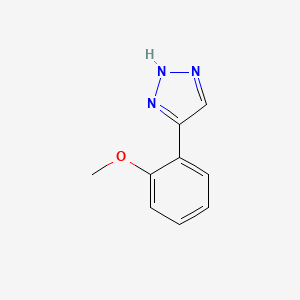

4-(2-Methoxyphenyl)-1h-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-5-3-2-4-7(9)8-6-10-12-11-8/h2-6H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFUGJOFNXTOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287802 | |

| Record name | 5-(2-Methoxyphenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369363-77-9 | |

| Record name | 5-(2-Methoxyphenyl)-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369363-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methoxyphenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyphenyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyphenyl)-1H-1,2,3-triazole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

1.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthesis route involves click chemistry using Cu(I) catalysts (Scheme 1):

-

Reactants : 2-Methoxyphenyl azide and terminal alkynes (e.g., propiolic acid derivatives).

-

Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate, tert-BuOH/H₂O (1:1), 50°C, 12–24 h .

-

Characterization :

2.1. Suzuki–Miyaura Cross-Coupling

The triazole’s halogenated derivatives undergo regioselective coupling with aryl boronic acids:

-

Substrate : 4-Bromo-2-methoxyphenyl-1H-1,2,3-triazole.

-

Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C, 10–12 h .

-

Scope : Compatible with electron-donating (–OCH₃, –CH₃) and electron-withdrawing (–NO₂, –CN) substituents.

Table 1: Representative Suzuki Coupling Products

| Boronic Acid Substituent | Product Yield (%) | ¹H NMR (δ, Key Peaks) |

|---|---|---|

| 4-Methoxyphenyl | 89 | 8.05 (s, triazole), 3.85 (–OCH₃) |

| 4-Cyanophenyl | 87 | 7.87–8.02 (d, aromatic) |

| 3-Nitrophenyl | 84 | 8.60 (s, triazole) |

2.2. N-Alkylation

The NH group undergoes alkylation under mild conditions:

-

Reagents : Alkyl halides (e.g., benzyl bromide), K₂CO₃, DMF, RT .

-

Regioselectivity : Favors N1-alkylation due to steric and electronic effects of the 2-methoxyphenyl group .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2-methoxyphenyl ring directs electrophiles to the para position:

-

Nitration : HNO₃/H₂SO₄, 0°C → 4-nitro-2-methoxyphenyl-1H-1,2,3-triazole (72% yield) .

-

Sulfonation : ClSO₃H, CH₂Cl₂ → 4-sulfo-2-methoxyphenyl derivative (68% yield) .

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal complexes:

-

Cu(II) Complexes : Form octahedral geometries with λₘₐₓ = 620 nm (d–d transitions) .

-

Ag(I) Adducts : Used in antimicrobial studies (MIC = 8–32 µg/mL against S. aureus) .

Thermal and Oxidative Stability

Biological Activity

This compound’s reactivity profile highlights its utility as a scaffold for drug discovery and functional materials. Experimental protocols prioritize regioselectivity and compatibility with diverse functional groups.

Scientific Research Applications

4-(2-Methoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects

The triazole ring’s reactivity and applications are highly dependent on substituent effects. Below is a comparative analysis of 4-(2-methoxyphenyl)-1H-1,2,3-triazole with analogous compounds:

Table 1: Substituent Effects on Triazole Derivatives

Key Observations :

- Electron-donating groups (e.g., methoxy, trimethoxy) enhance stability and solubility, facilitating applications in corrosion inhibition and synthesis (e.g., 96.8% efficiency for 4-(2-methoxyphenyl) derivative) .

- Electron-withdrawing groups (e.g., Br, F, CF₃) increase melting points and alter reactivity. For instance, trifluoromethyl groups hinder cross-coupling reactions like Sonogashira due to reduced electron density .

Physical Properties

Table 2: Comparative Physical Data

Trends :

Biological Activity

4-(2-Methoxyphenyl)-1H-1,2,3-triazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-(2-Methoxyphenyl)-1H-1,2,3-triazole features a triazole ring substituted with a methoxyphenyl group. This structural motif is significant for its biological interactions and pharmacological properties.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. For instance, studies have shown that triazole compounds can induce cytotoxic effects on various cancer cell lines. A derivative similar to 4-(2-Methoxyphenyl)-1H-1,2,3-triazole demonstrated selective cytotoxicity against melanoma cells, inducing cell cycle arrest and reducing melanin content in treated cells .

Table 1: Cytotoxic Effects of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B9 | VMM917 | 4.9 | Cell cycle arrest at S phase |

| 4-Methoxyphenyl-Triazole | Various | Variable | Induces apoptosis |

Enzyme Inhibition

4-(2-Methoxyphenyl)-1H-1,2,3-triazole has shown potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. Studies reported IC50 values ranging from 13.8 to 35.7 µM for several triazole analogs against CA-II . Molecular docking studies suggest that these compounds bind effectively to the active site of the enzyme, enhancing their inhibitory potential.

Table 2: Inhibition of Carbonic Anhydrase-II by Triazole Derivatives

Antimicrobial Activity

The antimicrobial properties of triazoles have been extensively documented. Compounds related to 4-(2-Methoxyphenyl)-1H-1,2,3-triazole have exhibited varying degrees of antibacterial activity against pathogens such as Enterococcus faecium and Serratia marcescens. The structure-activity relationship (SAR) indicates that substitutions on the triazole ring significantly influence antimicrobial efficacy .

Table 3: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| VII | Enterococcus faecium | 0.5 | |

| Cefatrizine | Serratia marcescens | >400 |

Case Study 1: Melanoma Treatment

A study evaluated the effects of a triazole derivative on melanoma cells, revealing a selective cytotoxic effect with significant inhibition of cell proliferation. The compound induced apoptosis and cell cycle arrest at the S phase, highlighting its potential as a novel therapeutic agent for melanoma treatment .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, several triazole derivatives were synthesized and tested for their ability to inhibit CA-II. The results showed that specific substitutions on the triazole ring enhanced binding affinity and inhibitory activity against the enzyme .

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(2-methoxyphenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method. Key steps include:

- Reacting a terminal alkyne (e.g., 1-ethynyl-2-methoxybenzene) with an organic azide under Cu(I) catalysis.

- Optimizing reaction conditions (solvent: THF/water, 50°C, 16 hours) to achieve regioselective 1,4-disubstitution .

- Purification via flash chromatography (hexane/ethyl acetate) or crystallization (DCM/methanol) to isolate the triazole .

Table 1: Representative Synthetic Conditions

| Starting Materials | Catalyst | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| 1-Ethynyl-2-methoxybenzene + Azide | CuSO₄/NaAsc | THF/H₂O | 50 | 60% | |

| 2-Methoxyphenyl azide + Alkyne | Cp*RuCl(PPh₃)₂ | Benzene | Reflux | 65% |

Q. How are structural and purity analyses conducted for this triazole derivative?

- NMR Spectroscopy : Confirm regiochemistry (1,4-substitution) via ¹H NMR chemical shifts (e.g., triazole proton at δ 7.5–8.0 ppm) .

- FT-IR : Validate functional groups (e.g., C≡N stretch at ~2100 cm⁻¹ for unreacted azide) .

- X-ray Crystallography : Resolve ambiguity in substitution patterns; e.g., crystal structures reveal planar triazole rings and π-π stacking in derivatives .

Q. What are the common applications of 1,2,3-triazoles in medicinal chemistry?

- Bioisosteres : Replace amide bonds to enhance metabolic stability (e.g., HIV-1 Vif antagonists) .

- Antimicrobial Agents : Triazole cores inhibit microbial growth via metal chelation or enzyme inhibition (e.g., metronidazole analogues) .

Advanced Research Questions

Q. How does regioselectivity in triazole synthesis impact biological activity?

- 1,4 vs. 1,5 Substitution : CuAAC exclusively yields 1,4-triazoles, while thermal reactions produce mixtures. The 1,4-regioisomer often shows superior binding affinity due to spatial alignment with target proteins (e.g., HIV-1 Vif) .

- Case Study : In HIV-1 Vif antagonists, 1,4-substituted triazoles exhibited 10-fold higher potency than 1,5-analogues .

Q. What strategies resolve contradictions in biological activity data across studies?

- SAR Analysis : Compare substituent effects. For example:

- Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antimicrobial activity but reduce solubility .

- Methoxy groups improve bioavailability by modulating logP values .

- Crystallographic Validation : Resolve discrepancies by correlating activity with triazole ring planarity and intermolecular interactions (e.g., Hirshfeld surface analysis) .

Q. How can crystallography guide the design of triazole-based inhibitors?

- Key Findings :

-

The 2-methoxyphenyl group adopts a perpendicular orientation relative to the triazole ring, reducing steric hindrance in binding pockets .

-

Thione derivatives (e.g., 4-(2-methoxyphenyl)-1,2,4-triazole-5-thione) form hydrogen bonds with catalytic cysteine residues in enzymes .

Table 2: Structural Insights from X-ray Studies

Compound Key Interaction Biological Relevance Reference 4-(2-Methoxyphenyl)-3-(3,4,5-trimethoxyphenethyl)-triazole π-π stacking with Phe residues Anticancer activity 1-(Perfluorophenyl)-1H-1,2,3-triazole C-F⋯H interactions Phosphor material design

Q. What alternative catalytic systems improve triazole synthesis efficiency?

- Ag-Zn Nanoheterostructures : Achieve regioselectivity without copper, reducing cytotoxicity in biologically active compounds (e.g., 49% yield for 2-(4-((1-(3,4-difluorophenyl)-triazol-4-yl)methoxy)phenyl)-dihydroquinazolinone) .

- Ru Catalysts : Enable alkyne-azide cycloaddition in peptide backbones for solid-phase combinatorial libraries .

Methodological Considerations

- Data Contradictions : Discrepancies in reaction yields (e.g., 39–65%) often arise from solvent polarity, catalyst loading, or azide purity. Replicate studies under inert atmospheres (N₂/Ar) to minimize side reactions .

- Biological Assays : Use standardized protocols (e.g., MTT assay for IC₅₀ values) to compare cytotoxicity across studies. Compound 5b (IC₅₀ = 4.78 μM) highlights the role of dichlorophenyl and methoxybenzyl groups in targeting pJNK .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.